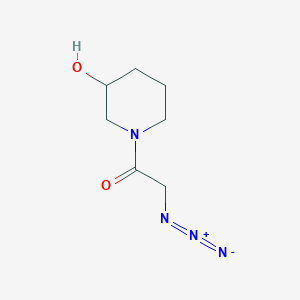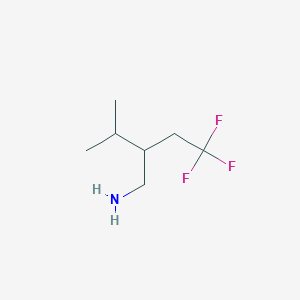
4,4,4-トリフルオロ-2-イソプロピルブタン-1-アミン
概要
説明
4,4,4-Trifluoro-2-isopropylbutan-1-amine is an organic compound characterized by the presence of trifluoromethyl and isopropyl groups attached to a butan-1-amine backbone. This compound is notable for its unique structural features, which contribute to its distinct chemical and physical properties.
科学的研究の応用
4,4,4-Trifluoro-2-isopropylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound serves as a bioisostere in drug design, mimicking the structure of natural amino acids.
Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-isopropylbutan-1-amine typically involves the alkylation of a suitable amine precursor with a trifluoromethyl-containing reagent. One common method employs the use of a chiral auxiliary to form a corresponding nickel (II) complex with a glycine Schiff base, which is then alkylated with trifluoromethyl iodide under basic conditions . The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce the desired amine.
Industrial Production Methods
Industrial production of 4,4,4-Trifluoro-2-isopropylbutan-1-amine may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure efficient and consistent production. The use of recyclable catalysts and optimized reaction conditions are crucial for maximizing yield and minimizing waste.
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-2-isopropylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the amine to its corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amides, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism by which 4,4,4-Trifluoro-2-isopropylbutan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
- 4,4,4-Trifluorobutan-1-amine
- 2,2,2-Trifluoroethylamine
- 4,4,4-Trifluoro-3-methylbutan-1-amine
Uniqueness
4,4,4-Trifluoro-2-isopropylbutan-1-amine is unique due to the presence of both trifluoromethyl and isopropyl groups, which confer distinct steric and electronic properties. These features differentiate it from other trifluoromethyl-substituted amines and enhance its utility in various applications.
特性
IUPAC Name |
4,4,4-trifluoro-2-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(2)6(4-11)3-7(8,9)10/h5-6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIFYNGAAKNVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


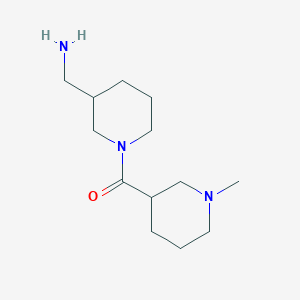
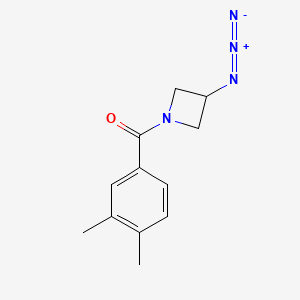
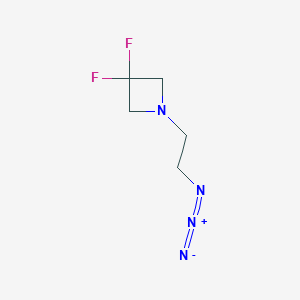
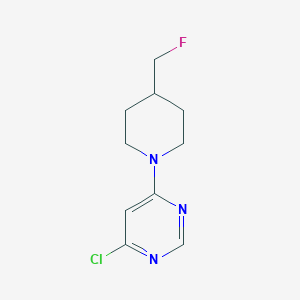

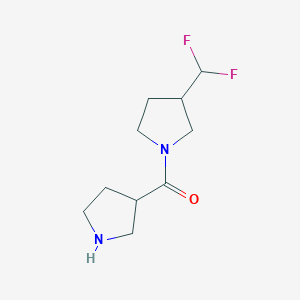
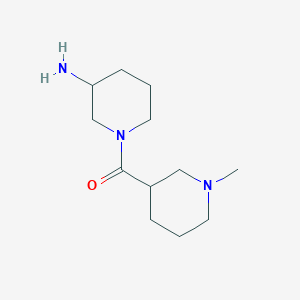
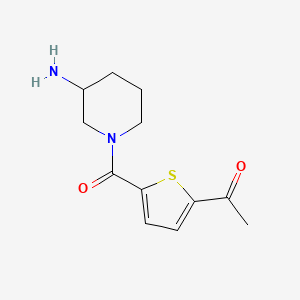
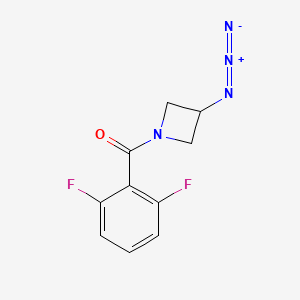
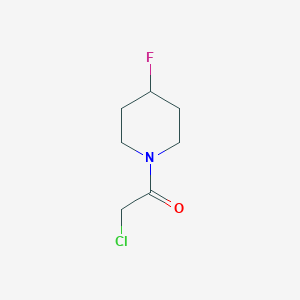

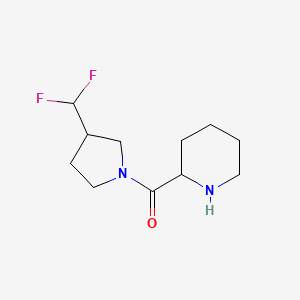
![6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1489212.png)
